(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone
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Overview
Description
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone is a useful research compound. Its molecular formula is C14H18ClN3O2 and its molecular weight is 295.77. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Metabolism
The study on the metabolism, excretion, and pharmacokinetics of a structurally similar compound, a dipeptidyl peptidase IV inhibitor, in rats, dogs, and humans after oral administration highlights the compound's absorption, metabolic pathways, and elimination. It provides insights into the compound's potential for diabetes treatment through modifications at the pyrimidine ring and other structural components (Sharma et al., 2012).
Antimicrobial Applications
Research into pyrimidinone and oxazinone derivatives fused with thiophene rings starting from 2-chloro-6-ethoxy-4-acetylpyridine showcases the compound's synthetic versatility and its antimicrobial efficacy, comparing favorably with standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Anticancer and Antimicrobial Agents
The synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating the compound's framework, revealed promising anticancer and antimicrobial activities. This underscores the potential of such compounds in developing new pharmaceuticals (Katariya et al., 2021).
Antiviral Activity
Exploration of 4- and 4,5-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines indicated significant activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), showcasing the compound's framework as a viable structure for antiviral drug development (Pudlo et al., 1988).
Synthesis and Characterization
A study on the crystal and molecular structure of a related compound highlights the importance of structural analysis in understanding the physicochemical properties and potential biological activities of such compounds (Lakshminarayana et al., 2009).
Mechanism of Action
Target of Action
Related compounds have been shown to target g-protein-coupled receptor 119 (gpr119), which is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
Gpr119 agonists, like the related compounds, have been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and to promote secretion of the incretin glp-1 by action in the gastrointestinal tract .
Biochemical Pathways
The activation of gpr119 can lead to the stimulation of glucose-dependent insulin release and the promotion of glp-1 secretion . These actions can affect the insulin signaling pathway and the incretin pathway, respectively.
Pharmacokinetics
Related compounds have shown dose-dependent effects, suggesting that they are absorbed and distributed in the body
Result of Action
Related compounds have been shown to stimulate glucose-dependent insulin release and promote glp-1 secretion . These actions can lead to improved glucose control, which could be beneficial in the management of type 2 diabetes.
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-cyclopentylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-11-7-16-14(17-8-11)20-12-5-6-18(9-12)13(19)10-3-1-2-4-10/h7-8,10,12H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSFEJCOOXVLFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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